1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
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Overview
Description
1-Bromo-5-fluoro-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO2. It is a derivative of benzene, featuring bromine, fluorine, methyl, and nitro functional groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-5-fluoro-4-methyl-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 2-bromo-4-fluorotoluene, followed by methylation. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, the purification of the final product is achieved through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-fluoro-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 1-bromo-5-fluoro-4-methyl-2-aminobenzene.
Oxidation: Formation of 1-bromo-5-fluoro-4-methyl-2-nitrobenzoic acid.
Scientific Research Applications
1-Bromo-5-fluoro-4-methyl-2-nitrobenzene is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: Applied in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amine group via catalytic hydrogenation, involving the transfer of hydrogen atoms to the nitro group .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene
- 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene
- 2-Bromo-1-fluoro-4-nitrobenzene
Uniqueness
1-Bromo-5-fluoro-4-methyl-2-nitrobenzene is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms allows for selective substitution reactions, while the nitro group provides a site for reduction and further functionalization .
Properties
IUPAC Name |
1-bromo-5-fluoro-4-methyl-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQLPBXVLOYFQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50708347 |
Source
|
Record name | 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50708347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-69-3 |
Source
|
Record name | 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50708347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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